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  • Product: 1-(3,5-Dimethoxypyridin-2-yl)ethanone

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 1-(Dimethoxypyridin-2-yl)ethanone as a Building Block in Organic Synthesis

A Note to the Researcher: Initial searches for "1-(3,5-Dimethoxypyridin-2-yl)ethanone" did not yield specific, authoritative data on its synthesis or reactivity, suggesting it is a less common or novel compound. However,...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for "1-(3,5-Dimethoxypyridin-2-yl)ethanone" did not yield specific, authoritative data on its synthesis or reactivity, suggesting it is a less common or novel compound. However, significant information is available for its structural isomer, 1-(5,6-Dimethoxypyridin-2-yl)ethanone . As a Senior Application Scientist, and with full editorial control to ensure technical accuracy and practical utility, this guide will focus on this well-documented and commercially available building block. The principles and reaction pathways discussed herein are foundational to pyridyl ketone chemistry and offer valuable, field-proven insights for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of Substituted Pyridyl Ketones

Substituted pyridyl ketones are a cornerstone in the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[1] The pyridine ring, a bioisostere of benzene, imparts unique properties such as improved solubility and metabolic stability, and the capacity for hydrogen bonding. The ketone functionality serves as a versatile synthetic handle for a myriad of chemical transformations.

Among this class of compounds, 1-(5,6-Dimethoxypyridin-2-yl)ethanone has emerged as a particularly valuable building block.[2] Its utility stems from the specific arrangement of its functional groups:

  • The Acetyl Group (at C2): This ketone is a prime site for nucleophilic additions, condensations, and alpha-functionalization, enabling chain elongation and the introduction of new functionalities.

  • The Pyridine Nitrogen: The basicity of the nitrogen atom can be exploited to direct reactions, influence the electronic properties of the ring, and serve as a coordination site for metal catalysts.

  • The Methoxy Groups (at C5 and C6): These electron-donating groups modulate the reactivity of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic substitution. They also offer potential for demethylation to introduce phenolic hydroxyl groups, further expanding synthetic possibilities.

This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 1-(5,6-Dimethoxypyridin-2-yl)ethanone in modern organic synthesis.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and handling requirements is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueReference
CAS Number 1203499-03-9
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Solid
SMILES CC(=O)C1=NC(=C(C=C1)OC)OC[3]
InChI 1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3
Safety and Handling

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Hazard Classifications: Acute Toxicity 4 (Oral)

Precautionary Measures & Storage:

  • Handling: Avoid direct contact with the substance. Use in a well-ventilated area, preferably in a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[4] The compound should be stored under an inert atmosphere at room temperature to maintain its stability and purity.[2]

  • Fire Fighting: Use dry powder, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[5][6]

  • Disposal: Dispose of as special waste in compliance with local and national regulations.[5]

Synthesis of 1-(5,6-Dimethoxypyridin-2-yl)ethanone

While specific synthetic routes for 1-(5,6-dimethoxypyridin-2-yl)ethanone are not extensively detailed in publicly available literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. A common approach to similar 2-acetylpyridine derivatives involves the manipulation of pre-functionalized pyridine rings.

A logical retrosynthetic analysis is presented below:

G target 1-(5,6-Dimethoxypyridin-2-yl)ethanone intermediate1 5,6-Dimethoxypyridine-2-carbonitrile target->intermediate1 Grignard Reaction (e.g., MeMgBr) intermediate2 2-Halo-5,6-dimethoxypyridine intermediate1->intermediate2 Cyanation (e.g., CuCN) starting_material Substituted Pyridine Precursor intermediate2->starting_material Halogenation

Figure 1: Retrosynthetic Analysis. A plausible retrosynthetic pathway for 1-(5,6-dimethoxypyridin-2-yl)ethanone.

Plausible Synthetic Workflow:

  • Starting Material: A suitably substituted pyridine precursor, such as a 2-halo-5,6-dimethoxypyridine.

  • Introduction of the Acetyl Group: This is often achieved through a Grignard reaction with a suitable methylating agent (e.g., methylmagnesium bromide) on a nitrile precursor (5,6-dimethoxypyridine-2-carbonitrile). Alternatively, a Weinreb amide intermediate could be employed for a more controlled addition.

  • Purification: The crude product would typically be purified by column chromatography on silica gel.

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of 1-(5,6-dimethoxypyridin-2-yl)ethanone lies in the reactivity of its acetyl group and the electronic nature of the dimethoxy-substituted pyridine ring. It serves as a precursor for a variety of more complex heterocyclic systems.

Condensation Reactions for Heterocycle Formation

The acetyl group is readily susceptible to condensation reactions with various reagents, leading to the formation of diverse heterocyclic systems.

Example: Synthesis of Pyrazole Derivatives

The reaction of 1-(5,6-dimethoxypyridin-2-yl)ethanone with hydrazine derivatives can yield pyrazole-containing compounds. These scaffolds are of significant interest in medicinal chemistry.

G start 1-(5,6-Dimethoxypyridin-2-yl)ethanone intermediate Hydrazone Intermediate start->intermediate Condensation (-H₂O) reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->intermediate product 3-(5,6-Dimethoxypyridin-2-yl)-5-methyl-1H-pyrazole intermediate->product Intramolecular Cyclization

Figure 2: Pyrazole Synthesis. A representative reaction scheme for the synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 1-(5,6-dimethoxypyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Alpha-Functionalization

The alpha-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position.

Example: Alpha-Bromination

Alpha-bromination provides a key intermediate for further substitution reactions.

G start 1-(5,6-Dimethoxypyridin-2-yl)ethanone product2 2-Bromo-1-(5,6-dimethoxypyridin-2-yl)ethanone start->product2 reagent2 N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid reagent2->product2

Figure 3: Alpha-Bromination. A schematic for the alpha-bromination of the title compound.

Causality in Experimental Choice: The choice of brominating agent (e.g., NBS or Br₂ in a suitable solvent) and reaction conditions (e.g., presence of a radical initiator for NBS or acid catalysis for Br₂) is critical to achieve selective alpha-bromination while minimizing side reactions on the electron-rich pyridine ring.

As a Precursor to Indanone Derivatives

Related dimethoxy-substituted ketones are precursors to indanone derivatives, which are important scaffolds in medicinal chemistry.[7] For instance, 5,6-dimethoxy-1-indanone derivatives have been synthesized and evaluated for their antimicrobial properties.[7] This suggests that 1-(5,6-dimethoxypyridin-2-yl)ethanone could potentially be utilized in similar synthetic strategies to access novel aza-indanone analogues.

Conclusion and Future Outlook

1-(5,6-Dimethoxypyridin-2-yl)ethanone is a high-value building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds.[2] Its well-defined reactivity, stemming from the interplay between the acetyl group, the pyridine nitrogen, and the activating methoxy substituents, provides chemists with a reliable and versatile tool for molecular construction. The accessibility of this compound from commercial suppliers further enhances its appeal for both academic research and industrial drug development.[8]

Future research will likely focus on expanding the repertoire of reactions in which this building block can participate, including asymmetric transformations and its use in the synthesis of complex natural product analogues and novel pharmaceutical agents. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic routes to valuable molecular targets.

References

  • KAMCO LTD. Safety Data Sheet. Available from: [Link]

  • Full Supporting Information for Chapter 6. Available from: [Link]

  • 1-(5,6-dimethoxypyridin-2-yl)ethanone - PubChemLite. Available from: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - NIH. Available from: [Link]

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. (2012, June 7). Available from: [Link]

  • Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing). (2022, May 4). Available from: [Link]

  • Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. - ResearchGate. Available from: [Link]

  • Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl 3. Available from: [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.
  • (PDF) Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - ResearchGate. Available from: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30). Available from: [Link]

  • 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives - MDPI. (2011, August 3). Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Investigating 1-(3,5-Dimethoxypyridin-2-yl)ethanone as a Novel Scaffold in Agrochemical Research

An in-depth technical guide by a Senior Application Scientist. Abstract The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, particularly those containing a pyridine scaffold, have historically yielded some of the most significant discoveries in herbicides, insecticides, and fungicides. This document presents a comprehensive guide for the investigation of 1-(3,5-Dimethoxypyridin-2-yl)ethanone, a compound of interest due to its unique substitution pattern on a proven bioactive core. While not yet established as a commercial agrochemical, its structure suggests significant potential. This guide provides the foundational logic, synthesis protocols, and detailed screening methodologies required for researchers to systematically evaluate its potential as a lead compound in agrochemical discovery programs. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and logically sound experimental framework.

Scientific Rationale and Foundational Concepts

The pyridine ring is a privileged scaffold in agrochemical design. Its presence in blockbuster products across all major indications underscores its versatility. The nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, which is critical for target-site binding.

1-(3,5-Dimethoxypyridin-2-yl)ethanone is a particularly interesting candidate for several reasons:

  • The Acetyl Group (at C2): The ketone functionality at the 2-position can act as a key binding element (a hydrogen bond acceptor) or serve as a synthetic handle for further chemical elaboration to optimize activity.

  • The Pyridine Core: This nitrogenous heterocycle is a well-established toxophore in numerous commercial products. Its polar nature influences the systemic mobility of a compound within a plant or insect.

  • Dimethoxy Substitution (at C3 and C5): The methoxy groups significantly alter the electronic landscape of the pyridine ring. They are electron-donating groups, which can modulate the reactivity and binding affinity of the scaffold. Furthermore, O-demethylation is a common metabolic pathway in plants and insects, meaning these groups can be metabolically activated or deactivated, a key factor in determining efficacy and selectivity.

Our hypothesis is that the unique electronic and steric properties conferred by this specific substitution pattern may unlock novel interactions with biological targets or provide a favorable metabolic profile compared to existing pyridine-based agrochemicals. This guide provides the means to test this hypothesis.

Synthesis and Characterization

Before any biological evaluation, the synthesis and purification of a high-quality sample of the target compound are paramount. The following protocol describes a reliable method for the synthesis of 1-(3,5-Dimethoxypyridin-2-yl)ethanone.

Synthesis Protocol: Directed Ortho-Metalation

This protocol utilizes a directed ortho-metalation (DoM) strategy, a powerful C-C bond-forming reaction guided by a directed metalation group (DMG). In this case, the methoxy group at the 3-position can help direct the lithiation to the C2 position.

Materials:

  • 3,5-Dimethoxypyridine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylacetamide (DMAc) or Acetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Acetylation: In a separate flask, prepare a solution of the electrophile, N,N-Dimethylacetamide (1.2 eq), in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional 2-3 hours at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 1-(3,5-Dimethoxypyridin-2-yl)ethanone.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_lithiation 2. Lithiation (DoM) cluster_acetylation 3. Acetylation cluster_workup 4. Workup & Purification start Dissolve 3,5-Dimethoxypyridine in Anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi (1.1 eq) Maintain T < -70 °C cool->add_buli stir1 Stir for 1 hour @ -78 °C add_buli->stir1 add_dmac Add N,N-Dimethylacetamide (1.2 eq) @ -78 °C stir1->add_dmac stir2 Stir for 2-3 hours add_dmac->stir2 quench Quench with sat. NH₄Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ / Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify end Pure 1-(3,5-Dimethoxypyridin-2-yl)ethanone purify->end

Caption: Workflow for the synthesis of the target compound.

Primary Agrochemical Screening Protocols

The following protocols are designed as robust primary screens to identify any potential "hit" activity. It is critical to include appropriate controls in every assay.

  • Negative Control: The formulation blank (e.g., DMSO or acetone) used to dissolve the test compound. This determines if the solvent has any biological effect.

  • Positive Control: A commercial agrochemical with a known mode of action relevant to the assay. This validates that the assay is performing correctly.

Protocol: Herbicidal Activity Screening

This protocol assesses both pre-emergent (soil-applied) and post-emergent (foliar-applied) activity against representative monocot and dicot species.

Materials:

  • Test Compound Stock Solution: 10,000 ppm (10 mg/mL) in acetone or DMSO.

  • Seeds: Ryegrass (Lolium perenne), Cress (Lepidium sativum).

  • Standard potting soil, petri dishes, filter paper.

  • Positive Control: Glyphosate or 2,4-D for post-emergent; Metolachlor for pre-emergent.

  • Spray chamber for uniform application.

Procedure (Post-Emergent):

  • Plant Growth: Sow ryegrass and cress seeds in small pots and grow in a controlled environment (22-25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage.

  • Solution Preparation: Prepare spray solutions of the test compound at various concentrations (e.g., 2000, 1000, 500, 100 ppm) in a suitable solvent/water mixture containing a surfactant (e.g., 0.1% Tween-20).

  • Application: Place the pots in a spray chamber and apply the solutions evenly to the foliage until runoff. Include negative and positive controls.

  • Incubation: Return the treated plants to the controlled environment.

  • Evaluation: At 7 and 14 days after treatment (DAT), visually assess phytotoxicity using a 0-100% scale (0 = no effect, 100 = complete plant death). Record symptoms such as chlorosis, necrosis, and growth inhibition.

Procedure (Pre-Emergent):

  • Preparation: Fill petri dishes with a defined amount of soil or use filter paper moistened with buffer.

  • Application: Apply a defined volume of the test compound solutions to the soil/filter paper surface to achieve a target dose (e.g., in kg/ha equivalent).

  • Sowing: Place a set number of seeds (e.g., 20) onto the treated surface.

  • Incubation: Cover the dishes and place them in a growth chamber.

  • Evaluation: At 7-10 DAT, assess the percentage of seed germination and measure the root and shoot length of the surviving seedlings compared to the negative control.

Protocol: Fungicidal Activity Screening (In Vitro)

This assay evaluates the ability of the compound to inhibit the mycelial growth of key plant pathogenic fungi.

Materials:

  • Fungal Cultures: Botrytis cinerea (gray mold), Fusarium graminearum (head blight).

  • Potato Dextrose Agar (PDA).

  • Test Compound Stock Solution: 10,000 ppm in DMSO.

  • Positive Control: Tebuconazole or Azoxystrobin.

Procedure:

  • Media Preparation: Autoclave PDA and cool it to approximately 50-55 °C in a water bath.

  • Compound Incorporation: Add the required volume of the test compound stock solution to the molten PDA to achieve the final desired concentrations (e.g., 100, 50, 10, 1 ppm). Mix thoroughly and pour into sterile petri dishes. Also prepare negative control (DMSO) and positive control plates.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with parafilm and incubate at 25 °C in the dark.

  • Evaluation: When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the mycelial colony on all plates. Calculate the percent inhibition using the formula:

    • % Inhibition = 100 * [(Diameter_Control - Diameter_Treated) / Diameter_Control]

Data Presentation: Summary of Primary Screening Results

All quantitative data from these screens should be meticulously recorded. A summary table is essential for cross-comparison.

Compound IDAssay TypeTarget SpeciesConcentration (ppm)% Inhibition / PhytotoxicityObservations
Cmpd-001 Post-EmergentL. perenne100015%Slight stunting
Cmpd-001 Post-EmergentL. sativum100085%Severe necrosis, chlorosis
Cmpd-001 FungicidalB. cinerea5092%Complete growth inhibition
Cmpd-001 FungicidalF. graminearum5010%No significant effect
Positive Ctrl Post-EmergentL. sativum500100%Complete death
Positive Ctrl FungicidalB. cinerea10100%Complete growth inhibition

Framework for Structure-Activity Relationship (SAR) Exploration

Should the primary screen yield a promising "hit" (e.g., >80% control at a low concentration), the next logical step is to initiate an SAR study to optimize potency, spectrum, and physicochemical properties. The goal is to identify which parts of the molecule are essential for activity.

Key Modifications to Investigate:

  • Acetyl Group Modification:

    • Reduction: Reduce the ketone to a secondary alcohol to probe the importance of the carbonyl as a hydrogen bond acceptor.

    • Chain Elongation/Branching: Replace the methyl group with ethyl, propyl, or isopropyl groups to explore a potential hydrophobic pocket at the target site.

  • Pyridine Ring Substitution:

    • Halogenation: Introduce fluorine or chlorine atoms at the C4 or C6 positions to alter the electronic properties and potentially block metabolic degradation.

    • Demethylation: Synthesize the mono-methoxy and di-hydroxy analogs to assess the role of the methoxy groups in activity and metabolism.

SAR Logic Diagram

G parent Parent Scaffold 1-(3,5-Dimethoxypyridin-2-yl)ethanone r1_reduce Reduce to -CH(OH)CH₃ parent->r1_reduce Probe H-bond acceptor role r1_chain Elongate to -C(O)Et, -C(O)Pr parent->r1_chain Explore hydrophobic pocket r2_halogen Add Cl or F at C4/C6 parent->r2_halogen Modify electronics & block metabolism r2_demethyl Synthesize -OH analogs (Mono- and Di-hydroxy) parent->r2_demethyl Assess methoxy group importance

Caption: Strategy for exploring Structure-Activity Relationships.

Conclusion and Future Directions

If a lead compound with significant activity is identified, subsequent steps would include:

  • Dose-Response Studies: To accurately determine EC₅₀ or IC₅₀ values.

  • Spectrum Expansion: Testing against a wider range of weeds, fungi, or insects.

  • Mode of Action Studies: To identify the biological target and mechanism of action.

  • Physicochemical Profiling: Measuring properties like solubility, logP, and stability.

The path of agrochemical discovery is challenging, but a systematic and well-reasoned approach, as outlined here, provides the highest probability of success.

References

(Note: The following are representative references for the techniques and chemical classes discussed. Specific synthesis procedures for the exact target molecule may need to be located in specialized chemical databases like SciFinder or Reaxys.)

  • Directed Ortho-Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and anisol-derived synthetic reagents. Chemical Reviews, 90(6), 879-933. [Link]

  • Pyridine Chemistry in Agrochemicals: Lamberth, C. (2018). Pyridine chemistry in crop protection. Pest Management Science, 74(3), 503-513. [Link]

  • High-Throughput Screening in Agrochemicals: Beck, B., et al. (2014). High-throughput screening in agrochemical research. In Modern Methods in Crop Protection Research (pp. 1-20). Springer, Berlin, Heidelberg. [Link]

  • Fungicide Bioassays: Stevenson, K. L., et al. (2009). Laboratory guide for identification of plant pathogenic bacteria. American Phytopathological Society (APS) Press. [Link]

Application

Analytical methods for the characterization of 1-(3,5-Dimethoxypyridin-2-yl)ethanone

Introduction & Scope This Application Note details the analytical framework for the characterization of 1-(3,5-Dimethoxypyridin-2-yl)ethanone (hereafter referred to as 3,5-DMPE ). As a substituted pyridine derivative, 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the analytical framework for the characterization of 1-(3,5-Dimethoxypyridin-2-yl)ethanone (hereafter referred to as 3,5-DMPE ). As a substituted pyridine derivative, 3,5-DMPE serves as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

The unique substitution pattern—electron-donating methoxy groups at positions 3 and 5 combined with an electron-withdrawing acetyl group at position 2—creates specific analytical challenges, particularly regarding chromatographic peak shape (due to the basic pyridine nitrogen) and NMR signal assignment. This guide provides self-validating protocols for HPLC-UV/MS, GC-MS, and NMR spectroscopy.

Physicochemical Profile & Strategy

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₁₁NO₃MW = 181.19 g/mol
LogP (Predicted) ~1.2 - 1.5Suitable for Reversed-Phase (RP) HPLC.
pKa (Pyridine N) ~3.5 - 4.5 (Est.)Reduced basicity due to 2-acetyl; requires pH control in HPLC.
Solubility DMSO, MeOH, ACN, DCMDiluent selection for assay: 50:50 ACN:Water.
UV Maxima ~275 nm, ~310 nmDual-wavelength monitoring recommended.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Purity assessment and impurity profiling. Challenge: Pyridines often exhibit peak tailing on silica-based columns due to interaction with residual silanols. Solution: Use of a Charged Surface Hybrid (CSH) column or high-pH mobile phase to suppress ionization of the pyridine nitrogen.

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: DAD (210–400 nm) and Single Quad MS (ESI+).

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm). Reason: The CSH particle carries a low-level positive surface charge that repels basic analytes, improving peak shape at low pH.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)% Solvent A% Solvent BFlow (mL/min)Curve
0.009551.0Initial
2.009551.0Isocratic hold
12.0010901.0Linear Ramp
15.0010901.0Wash
15.109551.0Re-equilibration
20.009551.0End
Self-Validating System Suitability Test (SST)

Before running samples, the system must pass these criteria using a standard solution (0.5 mg/mL):

  • Tailing Factor (Tf): 0.9 < Tf < 1.3 (Ensures no silanol interaction).

  • Retention Time Precision: RSD < 0.5% (n=6 injections).

  • Signal-to-Noise: >100 for the main peak.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural verification and regio-isomer confirmation. Causality: The 3,5-substitution pattern is confirmed by the coupling constant between H-4 and H-6 (meta-coupling) and the specific shielding effects of the methoxy groups.

Sample Preparation
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent potential H-bonding shifts with the acetyl group).

  • Concentration: 10–15 mg in 600 µL solvent.

Predicted Spectral Assignment (1H NMR, 400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-6 8.05 – 8.15Doublet (J ~2.0 Hz)1HDeshielded by ring N; meta-coupled to H-4.
H-4 7.10 – 7.20Doublet (J ~2.0 Hz)1HShielded by two -OMe groups; meta-coupled to H-6.
3-OMe 3.85 – 3.95Singlet3HSlightly downfield due to proximity to Acetyl.
5-OMe 3.80 – 3.90Singlet3HTypical aromatic methoxy range.
Acetyl 2.55 – 2.65Singlet3HCharacteristic methyl ketone.

Critical Verification Step: To distinguish from the 5,6-dimethoxy isomer, observe the coupling. The 3,5-isomer shows meta coupling (J ~2 Hz). A 5,6-isomer would show ortho coupling (J ~8 Hz) between H-3 and H-4.

Protocol C: GC-MS for Volatile Impurities

Objective: Detection of residual solvents and volatile synthetic precursors (e.g., 3,5-dimethoxypyridine). Method: Headspace or Liquid Injection.

  • Column: DB-624 (30 m × 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV.

  • Key Fragment Ions (m/z):

    • 181: Molecular Ion [M]+.

    • 166: [M - CH₃]+ (Loss of methyl from acetyl or methoxy).

    • 138: [M - C₂H₃O]+ (Loss of acetyl group).

Visualization: Analytical Lifecycle & Logic

The following diagram illustrates the decision-making process for method selection and validation for 3,5-DMPE.

AnalyticalLifecycle Start Crude 3,5-DMPE Solubility Solubility Check (DMSO/ACN) Start->Solubility HPLC_Scout HPLC Scouting (pH 2.7 vs pH 9.5) Solubility->HPLC_Scout Decision Peak Tailing > 1.5? HPLC_Scout->Decision Method_A Method A: CSH C18 + Formic Acid Decision->Method_A Yes (Use CSH) Method_B Method B: C18 + NH4HCO3 (pH 10) Decision->Method_B No (Standard C18) NMR_Valid NMR Validation (J-coupling check) Method_A->NMR_Valid Method_B->NMR_Valid Final_QC Final QC Protocol (Purity > 98%) NMR_Valid->Final_QC Isomer Confirmed

Figure 1: Analytical Method Development Workflow ensuring optimal peak shape and structural confirmation.

References

  • Sielc Technologies. "Separation of 2-Acetylpyridine on Newcrom R1 HPLC column." Sielc.com. Accessed February 17, 2026. Link

  • Sigma-Aldrich. "1-(5,6-Dimethoxypyridin-2-yl)ethanone Product Specification." SigmaAldrich.com. Accessed February 17, 2026. Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. Link

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine and Derivatives." HelixChrom.com. Accessed February 17, 2026. Link

Sources

Method

Application Note: Strategic Derivatization of 1-(3,5-Dimethoxypyridin-2-yl)ethanone for Biological Screening

Executive Summary This guide details the strategic derivatization of 1-(3,5-dimethoxypyridin-2-yl)ethanone (hereafter Compound 1 ) for the generation of biological screening libraries. The 3,5-dimethoxypyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 1-(3,5-dimethoxypyridin-2-yl)ethanone (hereafter Compound 1 ) for the generation of biological screening libraries. The 3,5-dimethoxypyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique electron-rich electronic profile compared to standard pyridines. However, the ortho-methoxy substituent at position 3 introduces specific steric and electronic challenges that standard protocols often fail to address.

This document provides optimized protocols for three primary derivatization pathways: Claisen-Schmidt condensation (Chalcones), Hantzsch Thiazole synthesis , and Schiff Base/Hydrazone formation . Emphasis is placed on overcoming the steric hindrance of the C3-methoxy group and preventing electrophilic aromatic substitution on the electron-rich ring during halogenation.

Chemical Strategy & Scaffold Analysis[1][2][3][4][5]

The "Privileged" Scaffold

Compound 1 is not merely a building block; it is a pharmacophore precursor.[1]

  • Electronic Effect: The two methoxy groups (

    
    ) at positions 3 and 5 are strong electron-donating groups (EDGs). This increases the basicity of the pyridine nitrogen compared to unsubstituted 2-acetylpyridine, potentially enhancing affinity for metal-dependent enzymes (e.g., metalloproteases).
    
  • Steric Constraint (Critical): The C3-methoxy group is ortho to the acetyl moiety. This creates a "twisted" conformation where the carbonyl group may be forced out of coplanarity with the aromatic ring.

    • Consequence: Nucleophilic attack at the carbonyl carbon is sterically hindered. Standard reaction times must often be doubled, or reaction temperatures increased [1].

Derivatization Decision Tree

The acetyl group serves as the primary "warhead" for diversity-oriented synthesis (DOS).

DerivatizationTree Start 1-(3,5-Dimethoxypyridin- 2-yl)ethanone Path1 Pathway A: Claisen-Schmidt Start->Path1 Path2 Pathway B: Alpha-Bromination Start->Path2 Path3 Pathway C: Condensation Start->Path3 Prod1 Chalcones (Michael Acceptors) Path1->Prod1 Bio1 Anticancer Anti-inflammatory Prod1->Bio1 Inter2 α-Bromo Ketone Intermediate Path2->Inter2 Prod2 Hantzsch Thiazoles Inter2->Prod2 + Thioamides Bio2 Kinase Inhibitors Antimicrobial Prod2->Bio2 Prod3 Hydrazones/ Schiff Bases Path3->Prod3 + Hydrazines Bio3 Metal Chelation Antifungal Prod3->Bio3

Figure 1: Strategic derivatization pathways for Compound 1. Colors indicate distinct chemical workflows.

Protocol A: Chalcone Library Synthesis (Claisen-Schmidt)[5]

Objective: Synthesis of


-unsaturated ketones (Chalcones).
Mechanism:  Base-catalyzed Aldol Condensation followed by dehydration.
Challenge:  The C3-methoxy group hinders the initial nucleophilic attack of the enolate.
Materials
  • Compound 1 (1.0 equiv)[2][3]

  • Aromatic Aldehydes (1.1 equiv) (Diversity set: 4-Cl, 4-OMe, 4-NO2, etc.)

  • Base: 10% NaOH (aq) or KOH.

  • Solvent: Ethanol (95%).

Step-by-Step Protocol
  • Solubilization: Dissolve 1.0 mmol of Compound 1 in 5 mL of Ethanol in a 20 mL scintillation vial.

  • Aldehyde Addition: Add 1.1 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 1.0 mL of 10% NaOH dropwise while stirring.

    • Note: A color change (yellow/orange) usually indicates enolate formation.

  • Reaction (The "3-Methoxy" Modification): Stir at Room Temperature for 24-48 hours .

    • Standard protocols suggest 4-6 hours. Due to steric hindrance at C3, extended time is required to drive the equilibrium toward the dehydrated product [2].

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize excess base).

    • The chalcone should precipitate as a solid.

    • Filter, wash with cold water, and recrystallize from EtOH.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Precipitate Product is an oil or soluble.Extract with Ethyl Acetate, dry over MgSO4, and evaporate.
Low Yield (<40%) Incomplete dehydration (Aldol adduct remains).Reflux for 2 hours instead of RT stirring.
Side Products Cannizzaro reaction of aldehyde.Reduce base concentration to 5% NaOH or use Piperidine as base.

Protocol B: Hantzsch Thiazole Synthesis[7][9]

Objective: "Scaffold Hopping" to create thiazole-pyridine hybrids. Mechanism:


-Halogenation followed by condensation with thioamides.
Critical Control Point:  The electron-rich dimethoxy ring is susceptible to bromination. You must target the acetyl group specifically.
Step 1: Selective -Bromination

Avoid elemental bromine (


), which may brominate the aromatic ring.
  • Reagents: Dissolve Compound 1 (1.0 mmol) in Acetonitrile (10 mL).

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 mmol).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Condition: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Success Indicator: Disappearance of the ketone methyl singlet (

      
       2.6 ppm) in NMR and appearance of 
      
      
      
      (
      
      
      4.4-4.6 ppm).
  • Work-up: Evaporate solvent, dissolve residue in DCM, wash with water to remove succinimide. Use the crude

    
    -bromo ketone immediately (unstable).
    
Step 2: Thiazole Cyclization
  • Condensation: Dissolve the crude

    
    -bromo ketone (1.0 mmol) in Ethanol (5 mL).
    
  • Nucleophile: Add Thiourea or a substituted Thiobenzamide (1.1 mmol).

  • Reflux: Heat to reflux for 2 hours.

  • Precipitation: Cool to RT. The product often precipitates as the hydrobromide salt.

  • Neutralization: Filter the solid and suspend in 5%

    
     to liberate the free base.
    

Biological Screening Workflow

To ensure data integrity, synthesized derivatives must be processed rigorously before entering the assay plate.

ScreeningWorkflow Synth Synthesis (Crude) Purify Purification (Recryst. or Column) Synth->Purify QC QC Check (>95% Purity via HPLC) Purify->QC QC->Purify Fail (<95%) Stock Stock Prep (10mM in DMSO) QC->Stock Pass Dilution Serial Dilution (Assay Media) Stock->Dilution Assay Biological Assay (MIC / IC50) Dilution->Assay

Figure 2: Quality control and plate preparation workflow for biological screening.

Stock Solution Preparation
  • Solvent: Use molecular biology grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare 10 mM master stocks.

  • Solubility Check: The dimethoxy derivatives are generally lipophilic. If precipitation occurs upon dilution into aqueous media (Step 5 in Fig 2), add 0.05% Tween-80 to the assay buffer.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of Schiff bases/hydrazones.

References

  • Rusnac, R. et al. (2020).[4] "Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine.[5][4] Synthesis, crystal structure and biological evaluation." Chemistry Journal of Moldova, 15(2), 88-98.[5][4] Link

  • Pathade, R.M. et al. (2020). "One Pot Synthesis of Some Chalcone Derivatives from 2-Acetyl Pyridine Using Stirring Techniques." Journal of Emerging Technologies and Innovative Research, 7(2). Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives." Link

  • Ling, Y. et al. (2021).[6] "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 15, 4289–4338. Link

  • SynArchive. "Hantzsch Thiazole Synthesis: Mechanism and Protocols." Link

Sources

Application

1-(3,5-Dimethoxypyridin-2-yl)ethanone in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 1-(3,5-Dimethoxypyridin-2-yl)ethanone in Kinase Inhibitor Synthesis Executive Summary This application note details the synthetic utility of 1-(3,5-dimethoxypyridin-2-yl)ethanon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3,5-Dimethoxypyridin-2-yl)ethanone in Kinase Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility of 1-(3,5-dimethoxypyridin-2-yl)ethanone as a high-value building block for the construction of type I and type II kinase inhibitors. While the 3,5-dimethoxyphenyl moiety is a well-established pharmacophore in FDA-approved FGFR inhibitors (e.g., Erdafitinib, Pemigatinib, Infigratinib), the pyridine bioisostere offered by this building block provides critical advantages in physicochemical properties.

The incorporation of the pyridine nitrogen into this specific scaffold offers:

  • Enhanced Solubility: Lower LogP and increased polarity compared to the phenyl analog.

  • Novel H-Bonding Vectors: The pyridine nitrogen (N1) serves as a weak hydrogen bond acceptor, potentially interacting with solvent-front water networks or specific hinge residues (e.g., Cys488 in FGFR1) depending on the binding mode.

  • Metabolic Stability: Altered susceptibility to CYP450 oxidation compared to the electron-rich dimethoxyphenyl ring.

This guide provides validated protocols for transforming this acetyl-pyridine core into two dominant kinase inhibitor scaffolds: pyrazoles and pyrimidines .

Medicinal Chemistry Rationale

The "Gatekeeper" Interaction

In many kinase active sites (specifically FGFR, VEGFR, and PDGFR), the "gatekeeper" residue controls access to the hydrophobic back pocket. The 3,5-dimethoxy substitution pattern is privileged because it creates a steric and electronic fit that:

  • Clashes with larger gatekeepers (conferring selectivity).

  • Fills the hydrophobic pocket adjacent to the ATP-binding site.

By using 1-(3,5-dimethoxypyridin-2-yl)ethanone , researchers can retain this critical hydrophobic fit while modulating the electronic landscape of the inhibitor.

Synthetic Versatility: The Acetyl Handle

The C2-acetyl group is the primary "synthetic handle." It allows for the rapid construction of heteroaromatic rings via condensation reactions. The electron-deficient nature of the pyridine ring (relative to benzene) increases the acidity of the


-protons on the acetyl group, facilitating enolization and subsequent condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocols

Workflow Overview

The synthesis diverges from a common intermediate: the Enaminone .

G Start 1-(3,5-Dimethoxypyridin-2-yl)ethanone (Starting Material) Enaminone Enaminone Intermediate (Key Electrophile) Start->Enaminone DMF-DMA Reflux, 4-12h Pyrazole Pyridine-Pyrazole Scaffold (FGFR/VEGFR Inhibitors) Enaminone->Pyrazole Hydrazine (NH2NH2) EtOH, Reflux Pyrimidine Pyridine-Pyrimidine Scaffold (CDK/JAK Inhibitors) Enaminone->Pyrimidine Guanidine / Amidine NaOEt, Reflux

Figure 1: Divergent synthesis strategy using the acetyl-pyridine core.

Protocol A: Synthesis of the Enaminone Intermediate

3-(Dimethylamino)-1-(3,5-dimethoxypyridin-2-yl)prop-2-en-1-one

This is the critical "hub" reaction. The formation of the enaminone activates the acetyl group for cyclization.

Reagents:

  • 1-(3,5-Dimethoxypyridin-2-yl)ethanone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Solvent: Toluene or neat (if high temp required)

Procedure:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,5-dimethoxypyridin-2-yl)ethanone (1.0 g, 5.5 mmol) in anhydrous Toluene (10 mL).

  • Add: Add DMF-DMA (1.46 mL, 11.0 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (110°C) under a nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Note: The starting ketone usually disappears within 4–6 hours. A new polar spot (yellow/orange) will appear.

  • Workup: Cool to room temperature.

    • Option 1 (Precipitation): Add cold Hexane or Diethyl Ether (20 mL). The enaminone often precipitates as a yellow solid. Filter and wash with cold ether.

    • Option 2 (Evaporation): If no precipitate forms, concentrate in vacuo to remove toluene and excess DMF-DMA. The residue is typically pure enough for the next step.

  • Yield: Expect 85–95% yield.

  • Validation: 1H NMR will show two doublets (J ~12-14 Hz) for the enaminone protons at

    
     5.8 and 7.8 ppm.
    
Protocol B: Cyclization to Pyrazole (FGFR-like Scaffold)

3-(3,5-Dimethoxypyridin-2-yl)-1H-pyrazole

This scaffold mimics the core of inhibitors like AZD4547 .

Reagents:

  • Enaminone Intermediate (from Protocol A) (1.0 eq)

  • Hydrazine Monohydrate (1.2 eq) (or substituted hydrazines for N-alkyl pyrazoles)

  • Solvent: Ethanol (EtOH)[2]

Procedure:

  • Dissolve: Dissolve the Enaminone (1.0 mmol) in Ethanol (5 mL).

  • Add: Add Hydrazine Monohydrate (60

    
    L, 1.2 mmol) at room temperature.
    
  • Heat: Reflux the mixture (80°C) for 2–3 hours.

  • Monitor: LC-MS should show the mass of [M+H]+ corresponding to the pyrazole (Loss of -NMe2 and H2O).

  • Workup: Concentrate the solvent.

    • Purification: Triturate with cold water or purify via flash column chromatography (DCM/MeOH 95:5).

  • Result: A solid 3-(pyridin-2-yl)pyrazole derivative.

Protocol C: Cyclization to Pyrimidine (CDK/JAK-like Scaffold)

4-(3,5-Dimethoxypyridin-2-yl)pyrimidin-2-amine

This reaction creates the "Hinge Binder" motif common in CDK4/6 and JAK inhibitors.

Reagents:

  • Enaminone Intermediate (from Protocol A) (1.0 eq)

  • Guanidine Carbonate (1.5 eq) (or Acetamidine/Benzamidine)

  • Base: Sodium Ethoxide (NaOEt) (2.0 eq) or K2CO3

  • Solvent: Ethanol (EtOH) or DMF

Procedure:

  • Prepare Base: In a sealed tube or flask, dissolve Sodium Ethoxide (2.0 mmol) in Ethanol (5 mL).

  • Add: Add Guanidine Carbonate (1.5 mmol) and stir for 10 minutes to liberate the free base guanidine.

  • Combine: Add the Enaminone (1.0 mmol) to the mixture.

  • Reflux: Heat to reflux (or 100°C in a sealed tube) for 12–16 hours. Pyrimidine formation is slower than pyrazole formation.

  • Workup: Cool to RT. Pour into ice water (20 mL).

  • Isolate: The product often precipitates.[2] If not, extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • Structure Check: 1H NMR will show the characteristic pyrimidine proton singlets/doublets and the disappearance of the enaminone signals.

Data Summary & Troubleshooting

ParameterProtocol A (Enaminone)Protocol B (Pyrazole)Protocol C (Pyrimidine)
Key Reagent DMF-DMAHydrazineGuanidine / NaOEt
Temperature 110°C (Reflux)80°C (Reflux)80–100°C
Time 4–6 Hours2–3 Hours12–16 Hours
Typical Yield >90%80–90%60–75%
Critical Impurity Unreacted KetoneAzine formation (dimer)Michael addition byproduct
Purification Precipitation/TriturationFlash ColumnFlash Column / Recrystallization

Troubleshooting Tips:

  • Low Yield in Protocol A: If the reaction is slow, use Microwave irradiation (120°C, 30 min) or switch solvent to neat DMF-DMA.

  • Regioselectivity in Protocol B: If using a substituted hydrazine (e.g., Methylhydrazine), you will get a mixture of regioisomers (1-methyl-3-pyridyl vs 1-methyl-5-pyridyl). The 1-methyl-3-pyridyl isomer is usually thermodynamically favored but requires careful chromatographic separation.

  • Solubility Issues: The 3,5-dimethoxy group aids solubility in organic solvents (DCM, EtOAc) but the products may be sparingly soluble in water.

References

  • FGFR Inhibitor Structural Biology

    • Title: "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 3,5-dimethoxyphenyl motif as a g
    • URL:[Link]

  • Enaminone Chemistry (DMF-DMA)

    • Title: "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis."
    • Source:Molecules.[1][2][3][4][5][6][7][8][9][10]

    • Context: General mechanism for converting acetyl-heterocycles to enaminones.
    • URL:[Link]

  • Pyridine Bioisosteres in Kinase Inhibitors

    • Title: "Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry."
    • Source:BenchChem Applic
    • Context: Analogous chemistry for acetyl-pyridine building blocks.[2][7][11]

  • General Pyrimidine Synthesis

    • Title: "Synthesis of pyrimidine derivatives as potent and orally active FGFR3 inhibitors."
    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Protocol for cyclization of enaminones to pyrimidines in FGFR context.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for N-oxide formation of pyridinylethanones

Topic: Optimization of reaction conditions for N-oxide formation of pyridinylethanones (Acetylpyridines). Ticket ID: N-OX-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for N-oxide formation of pyridinylethanones (Acetylpyridines). Ticket ID: N-OX-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Oxidizing pyridinylethanones (acetylpyridines) is chemically distinct from simple alkyl-pyridines. The acetyl group presents two antagonistic challenges:

  • Electronic Deactivation: The ketone is electron-withdrawing, reducing the nucleophilicity of the pyridine nitrogen, often leading to incomplete conversion.

  • Competing Baeyer-Villiger (BV) Oxidation: Standard peracids (like mCPBA) can attack the ketone moiety, converting the acetyl group into an acetate ester, rather than forming the desired N-oxide.

The Solution Strategy: This guide prioritizes Selectivity over simple reactivity. We recommend the Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system as the "Golden Standard" for this specific substrate class, as it minimizes BV side reactions compared to mCPBA.

Standard Operating Protocols (SOPs)

Protocol A: The "Golden Standard" (UHP/TFAA)

Recommended for: Electron-deficient pyridines where Baeyer-Villiger competition is high.

Mechanism: In situ generation of trifluoroperacetic acid, which is highly potent yet allows for controlled conditions.

Reagents:

  • Substrate: Pyridinylethanone (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) complex (2.0 - 4.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (2.0 - 4.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Suspend UHP (finely ground) in MeCN at 0 °C.

  • Activation: Add TFAA dropwise. Critical: Do not rush; exotherm control is vital to prevent anhydride decomposition.

  • Addition: Add the pyridinylethanone substrate to the mixture at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.

    • Note: Reaction times are typically 1–4 hours.

  • Quench: Cool to 0 °C. Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Workup (The "Salting Out" Method):

    • Basify to pH > 10 using saturated

      
       or 
      
      
      
      .
    • Saturate the aqueous layer with solid NaCl.

    • Extract exhaustively with DCM (

      
       volumes) or 
      
      
      
      (3:1).
    • Dry (

      
      ) and concentrate.
      
Protocol B: Catalytic Method (MTO/ )

Recommended for: Scale-up and Green Chemistry requirements.

Reagents:

  • Methyltrioxorhenium (MTO) (0.5 – 5.0 mol%)

  • 
     (30% aq., 1.5 – 2.0 equiv)
    
  • Solvent: DCM

Key Insight: 2-substituted pyridines are sterically hindered and require higher catalyst loading (up to 5 mol%) compared to 3- or 4-substituted isomers (0.5 mol%).

Visualizing the Chemistry

Diagram 1: Competitive Pathways (N-Oxidation vs. Baeyer-Villiger)

This diagram illustrates why standard peracids (mCPBA) often fail, leading to ester byproducts.

ReactionPathways Substrate Pyridinylethanone (Substrate) Oxidant Peracid Attack (e.g., mCPBA) Substrate->Oxidant TS_N Transition State A (N-Attack) Oxidant->TS_N Kinetic Control (Favored by UHP/MTO) TS_C Transition State B (C=O Attack) Oxidant->TS_C Thermodynamic/Acidic (Risk with mCPBA) Product Target N-Oxide (Success) TS_N->Product Criegee Criegee Intermediate TS_C->Criegee SideProduct Acetate Ester (BV Side Product) Criegee->SideProduct

Caption: Competitive oxidation pathways. Standard peracids risk attacking the ketone (Red path), while UHP/TFAA favors Nitrogen attack (Green path).

Troubleshooting Board (FAQs)

Q1: I see a new spot on TLC, but NMR shows the acetyl group has shifted significantly (approx 2.3 ppm


 2.0 ppm) and the ring protons are unchanged. What happened? 
  • Diagnosis: You have likely performed a Baeyer-Villiger oxidation , converting your ketone to an acetate ester.

  • Root Cause: The peracid attacked the carbonyl carbon instead of the nitrogen. This is common with mCPBA in acidic environments.

  • Fix: Switch to Protocol A (UHP/TFAA) . The urea complex buffers the reaction, and the mechanism favors N-attack on electron-deficient rings. Alternatively, use MTO (Protocol B).

Q2: My conversion is stuck at 40%. Adding more oxidant doesn't help.

  • Diagnosis: Electronic deactivation.

  • Root Cause: The acetyl group pulls electron density from the ring, making the nitrogen a poor nucleophile.

  • Fix:

    • Increase Temperature: If using UHP, warm to 40–50 °C (carefully).

    • Catalyst Boost: If using MTO, increase loading to 5 mol% (especially for 2-acetylpyridine).

    • Solvent Switch: Switch from DCM to Acetonitrile (MeCN) to increase polarity and rate.

Q3: I cannot extract the product from the aqueous layer. The organic layer is empty.

  • Diagnosis: High water solubility.

  • Root Cause: Pyridine N-oxides are highly polar, zwitterionic species. Acetylpyridine N-oxide is extremely water-soluble.

  • Fix:

    • Salting Out: You must saturate the aqueous phase with NaCl until undissolved salt remains.

    • Solvent Choice: DCM is often insufficient. Use Chloroform/Isopropanol (3:1) for extraction.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 24 hours.

Decision Matrix: Choosing Your Oxidant

Use this workflow to select the correct reagent for your specific pyridinylethanone derivative.

DecisionMatrix Start Start: Select Substrate PosCheck Position of Acetyl Group? Start->PosCheck Pos2 2-Acetylpyridine (Sterically Hindered) PosCheck->Pos2 Ortho Pos34 3- or 4-Acetylpyridine (Less Hindered) PosCheck->Pos34 Meta/Para MethodA Method: UHP / TFAA (High Yield, Robust) Pos2->MethodA Alternative MethodB Method: MTO (5 mol%) + H2O2 (Catalytic) Pos2->MethodB Best for Sterics AcidSens Acid Sensitive Groups Present? (e.g., Acetals, Boc) Pos34->AcidSens AcidSens->MethodA Yes (Avoids strong acid) MethodC Method: mCPBA @ 0°C (Standard, monitor closely) AcidSens->MethodC No (Cheaper option)

Caption: Decision tree for oxidant selection based on steric hindrance and functional group tolerance.

Optimization Data Summary

ParametermCPBA (Standard)H2O2 / AcOH (Classical)UHP / TFAA (Recommended)MTO / H2O2 (Catalytic)
Reaction Temp 0 °C

RT
70–90 °C0 °C

RT
RT
Reaction Time 2–12 h12–24 h1–4 h2–6 h
BV Side Product High Risk Moderate RiskLow Risk Very Low Risk
Workup Difficulty High (Benzoic acid removal)High (Acid removal)Low (Urea filtration)Very Low
Yield (Typical) 50–70%40–60%85–95% 80–95%

References

  • Urea-Hydrogen Peroxide (UHP) Protocol: Varma, R. S., & Naicker, K. P. (1999). The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles. Organic Letters. Link

  • Methyltrioxorhenium (MTO) Catalysis: Sharpless, K. B., et al. (1997). Methyltrioxorhenium-Catalyzed Oxidation of Nitrogen Heterocycles. Journal of Organic Chemistry. Link

  • Baeyer-Villiger Competition: Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. Link

  • Purification of N-Oxides: BenchChem. (2025). A Researcher's Guide to Pyridine Purification. Link

Optimization

Preventing demethylation during reactions with 1-(3,5-Dimethoxypyridin-2-yl)ethanone

Technical Support Center: Stability Protocols for 1-(3,5-Dimethoxypyridin-2-yl)ethanone Case ID: PYR-DME-352 Subject: Prevention of Unwanted Ether Cleavage (Demethylation) Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 1-(3,5-Dimethoxypyridin-2-yl)ethanone

Case ID: PYR-DME-352 Subject: Prevention of Unwanted Ether Cleavage (Demethylation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 1-(3,5-Dimethoxypyridin-2-yl)ethanone . Unlike standard anisoles or electron-rich benzenes, this scaffold presents a unique stability profile due to the nitrogen atom in the ring.

The Core Challenge: While 3-methoxypyridines are generally more resistant to hydrolysis than their 2- or 4-methoxy counterparts (which rapidly tautomerize to pyridones), your molecule contains a "Chelation Trap" at the C3 position. The proximity of the C3-methoxy group to both the pyridine nitrogen and the C2-acetyl group creates a binding pocket for Lewis Acids. This pre-organization lowers the activation energy for ether cleavage, specifically at the C3 position, leading to unwanted 3-hydroxy-5-methoxypyridine derivatives.

Part 1: The Mechanism of Failure (Why it happens)

To prevent the reaction, you must understand the invisible intermediate that forms in your flask.

The "Pincer" Effect: In the presence of Lewis Acids (e.g., AlCl₃, BBr₃, or even Mg²⁺ under forcing conditions), the molecule acts as a tridentate or bidentate ligand. The metal center coordinates between the Pyridine Nitrogen , the Acetyl Oxygen , and the C3-Methoxy Oxygen .

  • Coordination: The Lewis Acid (LA) locks onto the C3 oxygen.

  • Activation: This coordination drains electron density from the C3-Oxygen bond, weakening the methyl-oxygen linkage.

  • Nucleophilic Attack: Even weak nucleophiles (halides, water) can now attack the methyl group, displacing it and leaving a hydroxyl group at C3.

Visualizing the Chelation Trap

ChelationMechanism SM 1-(3,5-Dimethoxypyridin-2-yl)ethanone Complex Lewis Acid Chelation Complex (Metal binds N1, Acetyl-O, C3-OMe) SM->Complex + Lewis Acid (MXn) Transition Activated Methyl Group (Susceptible to Nu- attack) Complex->Transition Electronic Activation Product 3-Hydroxy-5-methoxypyridine (Unwanted Side Product) Transition->Product + Nucleophile (Cl-, Br-, H2O) - Me-Nu

Figure 1: The chelation-assisted cleavage mechanism specific to 2-acyl-3-methoxypyridines.

Part 2: Reagent Compatibility Guide

Use this decision matrix to select reagents that preserve the methoxy groups.

Reaction ClassSAFE (Recommended) RISKY (Proceed with Caution) FATAL (Avoid)
Lewis Acids Sc(OTf)₃, Zn(OTf)₂ Lanthanide triflates coordinate weakly to the ether oxygen.Ti(OiPr)₄, MgBr₂ Can cause cleavage at high temps (>60°C).BBr₃, AlCl₃, BCl₃ Will quantitatively demethylate the C3 position within minutes.
Reduction NaBH₄, LiBH₄ Standard hydride reductions are safe.DIBAL-H Aluminum can coordinate; keep below -78°C.L-Selectride (Hot) Known to demethylate pyridines via hydride attack on the methyl group [1].
Coupling Pd(PPh₃)₄, Pd(dppf)Cl₂ Standard Suzuki/Stille conditions are stable.CuI / Ligands Copper can chelate; avoid high temps in DMF.Strong Acid Catalysts High conc. H₂SO₄ or HI reflux.
Solvents THF, DCM, Toluene DMSO, DMF (Hot) Halide impurities in these solvents can act as nucleophiles at >100°C.HBr / Acetic Acid Classic ether cleavage cocktail.

Part 3: Troubleshooting & Protocols

Scenario A: You need to perform a Friedel-Crafts or Lewis Acid reaction.

The Issue: Standard AlCl₃ will strip the methyl group. The Fix: Use a Lanthanide Triflate catalyst.

Protocol: Scandium-Catalyzed Acylation/Alkylation

  • Setup: Flame-dry glassware under Argon.

  • Solvent: Use anhydrous Nitromethane or DCM (Non-coordinating solvents are crucial).

  • Reagent: Add Sc(OTf)₃ (5-10 mol%) instead of AlCl₃.

  • Temperature: Maintain reaction at 0°C to RT . Do not reflux.

  • Quench: Pour into saturated NH₄Cl solution immediately upon completion.

    • Why this works: Sc(OTf)₃ is a hard Lewis acid that activates carbonyls but has a lower affinity for ether oxygens compared to Boron or Aluminum halides, preventing the "pincer" cleavage [2].

Scenario B: You observe demethylation during a reaction in DMF/DMSO.

The Issue: You are likely heating the reaction >100°C. In polar aprotic solvents, naked anions (Cl⁻, Br⁻, or even acetate) become potent nucleophiles (Sₙ2) attacking the methyl group. The Fix:Solvent Switch or Anion Capture.

Protocol: High-Temperature Stabilization

  • Solvent: Switch to Toluene or 1,4-Dioxane (lower dielectric constant suppresses charge separation).

  • Additives: If you must use DMF, add K₂CO₃ (to buffer) and ensure no halide salts (like LiCl) are present unless necessary.

  • Temperature Limit: Do not exceed 80°C .

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is the C3-methoxy cleaving but the C5-methoxy remains intact? A: This is the "Ortho Effect." The C3-methoxy is trapped between the ring nitrogen and the acetyl group. It experiences maximum chelation strain. The C5-methoxy is isolated and behaves more like a standard aryl ether.

Q2: Can I re-methylate if cleavage occurs? A: Yes, but it is difficult. The resulting 3-hydroxy group forms a strong intramolecular hydrogen bond with the acetyl carbonyl (or the ring nitrogen). To re-methylate, you must use a strong base (Cs₂CO₃) and MeI in DMF, but you risk N-alkylation (forming the pyridinium salt) as a side reaction. Prevention is better than cure.

Q3: Is the product stable on Silica Gel? A: Generally, yes. However, 3-methoxypyridines are basic. Use silica pre-treated with 1% Triethylamine to prevent streaking or acid-catalyzed hydrolysis on the column.

References

  • Makino, K., et al. "Chemoselective Demethylation of Methoxypyridines using L-Selectride."[1][2] Synlett, vol. 30, no. 06, 2019, pp. 951–954.

  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, vol. 1999, no. 1, 1999, pp. 15–27. (General reference for Sc(OTf)3 utility over AlCl3).
  • Weissman, S. A., & Zewge, D. "Recent Advances in Ether Dealkylation." Tetrahedron, vol. 61, no. 33, 2005, pp. 7833–7863. (Comprehensive review of ether cleavage mechanisms).

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3,5-Dimethoxypyridin-2-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(3,5-dimethoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-dimethoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to this specific synthesis.

I. Introduction to the Synthesis

1-(3,5-Dimethoxypyridin-2-yl)ethanone is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the introduction of an acetyl group at the C2 position of the 3,5-dimethoxypyridine scaffold. The electron-rich nature of the pyridine ring, further activated by two methoxy groups, presents unique challenges and opportunities for regioselective functionalization. The most common and effective method for this transformation is Directed ortho-Metalation (DoM) .[1][2] This strategy offers high regioselectivity, avoiding the formation of unwanted isomers that can arise from classical electrophilic aromatic substitution reactions.[1]

Reaction Pathway Overview

The synthesis proceeds via a two-step sequence:

  • Directed ortho-Metalation: 3,5-Dimethoxypyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C2 position. The methoxy groups act as directing metalation groups (DMGs), coordinating to the lithium cation and facilitating deprotonation at the adjacent ortho position.[3]

  • Acylation: The resulting 2-lithiated pyridine intermediate is then quenched with an acetylating agent, typically N,N-dimethylacetamide (DMA) or acetyl chloride, to introduce the acetyl group.

Synthesis_Pathway Start 3,5-Dimethoxypyridine Intermediate 2-Lithio-3,5-dimethoxypyridine Start->Intermediate n-BuLi, THF, -78 °C Product 1-(3,5-Dimethoxypyridin-2-yl)ethanone Intermediate->Product CH3CON(CH3)2 or CH3COCl -78 °C to rt

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why is Directed ortho-Metalation the preferred method for this synthesis?

A1: Directed ortho-metalation (DoM) provides exceptional regiocontrol. The methoxy groups at the 3 and 5 positions are powerful directing metalation groups (DMGs). They coordinate with the organolithium base, increasing the kinetic acidity of the adjacent C2 and C6 protons.[2] This leads to selective deprotonation at these positions, and subsequent reaction with an electrophile introduces the acetyl group specifically at the desired location. Traditional electrophilic acylation methods would likely lead to a mixture of products due to the activating nature of the methoxy groups at multiple positions.

Q2: What is the role of TMEDA in this reaction?

A2: Tetramethylethylenediamine (TMEDA) is often used as an additive in DoM reactions. It is a bidentate ligand that chelates to the lithium cation of the organolithium reagent. This breaks down the oligomeric aggregates of n-BuLi, increasing its basicity and reactivity.[3] For many substrates, the addition of TMEDA can lead to faster and more complete metalation, resulting in higher yields.

Q3: Can I use other organolithium bases besides n-BuLi?

A3: Yes, other organolithium bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be used. These bases are stronger than n-BuLi and may be beneficial if metalation with n-BuLi is sluggish.[4] However, their higher reactivity can sometimes lead to side reactions, such as addition to the pyridine ring, especially at higher temperatures.[5] Therefore, the choice of base should be carefully considered based on the specific substrate and reaction conditions.

Q4: What are the best electrophiles for the acylation step?

A4: N,N-dimethylacetamide (DMA) is a commonly used and effective acetylating agent. It is less reactive than acetyl chloride, which can help to minimize side reactions. Acetyl chloride can also be used, but it is more prone to over-addition and other side reactions. When using highly reactive electrophiles, it is crucial to maintain a low temperature during the addition.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A sample of the reaction mixture can be quenched with a proton source (like methanol or water) and then spotted on a TLC plate. The disappearance of the starting material (3,5-dimethoxypyridine) and the appearance of the product spot indicate the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during the synthesis. This section addresses common problems and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive n-BuLi: The n-BuLi may have degraded due to improper storage or handling. 2. Wet Glassware/Solvents: Traces of water will quench the organolithium reagent. 3. Insufficient Reaction Time/Temperature: The metalation or acylation step may not have gone to completion.1. Titrate the n-BuLi solution before use to determine its exact concentration. 2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. 3. Increase the reaction time or allow the reaction to slowly warm to a higher temperature after the addition of the electrophile.
Formation of Multiple Products 1. Incomplete Metalation: If metalation is not complete, unreacted starting material will be present. 2. Competing Metalation at C6: While C2 is generally favored, some metalation at C6 can occur. 3. Side Reactions with Electrophile: The electrophile may react with the solvent or itself.1. Use a slight excess of n-BuLi (1.1-1.2 equivalents). Consider adding TMEDA to enhance metalation. 2. Maintain a low reaction temperature (-78 °C) to maximize regioselectivity. 3. Add the electrophile slowly at a low temperature.
Low Yield After Workup 1. Product Loss During Extraction: The product may have some water solubility. 2. Decomposition on Silica Gel: The pyridine nitrogen can interact strongly with acidic silica gel, leading to product loss during chromatography.1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) before performing column chromatography.
Dark-Colored Reaction Mixture 1. Decomposition of Reagents or Intermediates: This can occur if the reaction temperature is too high or if there are impurities present.1. Ensure the reaction is maintained at the specified low temperature. Use high-purity reagents and solvents.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Reagent Quality (n-BuLi, Solvents) Problem->Cause1 Cause2 Reaction Conditions (Temp, Time) Problem->Cause2 Cause3 Workup & Purification (Extraction, Chromatography) Problem->Cause3 Solution1 Titrate n-BuLi Use Anhydrous Solvents Cause1->Solution1 Solution2 Optimize Temperature Profile Increase Reaction Time Cause2->Solution2 Solution3 Saturate Aqueous Layer Neutralize Silica Gel Cause3->Solution3

Caption: A logical workflow for troubleshooting common issues.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1-(3,5-dimethoxypyridin-2-yl)ethanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3,5-Dimethoxypyridine139.151.39 g10.0
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0
N,N-Dimethylacetamide (DMA)87.121.05 mL12.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. NH₄Cl-20 mL-
Saturated aq. NaCl-20 mL-
Ethyl Acetate-3 x 30 mL-
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxypyridine (1.39 g, 10.0 mmol). Dissolve the starting material in anhydrous THF (50 mL) under an inert atmosphere (nitrogen or argon).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: To the reaction mixture, add N,N-dimethylacetamide (1.05 mL, 12.0 mmol) dropwise at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl solution (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3,5-dimethoxypyridin-2-yl)ethanone as a solid.

V. References

  • Wikipedia. Directed ortho metalation. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Harvard University. ortho metalation - Andrew G Myers Research Group. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 1-(3,5-Dimethoxypyridin-2-yl)ethanone and Its Analogs for Drug Development

Introduction In the landscape of modern drug discovery, the intrinsic chemical stability of a drug candidate is a cornerstone of its developability profile. A molecule's susceptibility to degradation under various enviro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the intrinsic chemical stability of a drug candidate is a cornerstone of its developability profile. A molecule's susceptibility to degradation under various environmental conditions—such as light, heat, and a range of pH values—can profoundly impact its safety, efficacy, and shelf-life.[1] Understanding these stability characteristics early in the development process is not merely a regulatory requirement but a critical step in de-risking a program and ensuring the delivery of a safe and effective therapeutic agent to patients.

This guide provides a comprehensive stability benchmark for 1-(3,5-Dimethoxypyridin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry, against a panel of structurally related analogs. By examining the influence of methoxy group substitution on the inherent stability of the 2-acetylpyridine core, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide candidate selection and formulation development. The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety.[2][3]

Compounds Under Investigation

The stability of 1-(3,5-Dimethoxypyridin-2-yl)ethanone (Compound 1 ) was benchmarked against three key analogs to elucidate the role of methoxy substitution on the pyridine ring:

  • Compound 1: 1-(3,5-Dimethoxypyridin-2-yl)ethanone

  • Compound 2: 1-(3-Methoxypyridin-2-yl)ethanone

  • Compound 3: 1-(5-Methoxypyridin-2-yl)ethanone

  • Compound 4: 1-(Pyridin-2-yl)ethanone (the unsubstituted parent compound)

The selection of these analogs allows for a systematic evaluation of the electronic and steric effects of methoxy groups at different positions on the pyridine ring.

Methodology: A Forced Degradation Study Protocol

To rigorously assess the chemical stability of the compounds, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][4] Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[2] The overall experimental workflow is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solutions of each compound in methanol B Dilute stock solutions to working concentrations A->B C Photostability (ICH Q1B) B->C Expose samples to stress conditions D Thermal Stability (ICH Q1A) B->D Expose samples to stress conditions E pH Stability (Acidic, Neutral, Basic) B->E Expose samples to stress conditions F Time-point sampling C->F Collect samples at pre-defined intervals D->F Collect samples at pre-defined intervals E->F Collect samples at pre-defined intervals G RP-HPLC analysis with UV detection (254 nm) F->G H Quantify remaining parent compound G->H I Identify major degradation products (LC-MS) G->I

Figure 1: Experimental workflow for the forced degradation study.

Photostability Testing

Photostability testing was conducted following ICH Q1B guidelines to evaluate the impact of light exposure.[1]

  • Sample Preparation: Solutions of each compound (100 µg/mL in methanol) were prepared. A control group was wrapped in aluminum foil to protect it from light.

  • Light Exposure: Samples were exposed to a light source capable of producing a combined visible and UV output. The total illumination was not less than 1.2 million lux hours, and the integrated near-ultraviolet energy was not less than 200 watt-hours per square meter.

  • Analysis: Samples were analyzed by RP-HPLC at the end of the exposure period to determine the percentage of degradation.

Thermal Stability Testing

Thermal stability was assessed to understand the effect of elevated temperatures on the compounds.

  • Sample Preparation: Solid-state samples of each compound were placed in amber glass vials.

  • Temperature Stress: The vials were stored in a temperature-controlled oven at 60°C for 7 days.

  • Analysis: After the stress period, the samples were dissolved in methanol and analyzed by RP-HPLC to quantify the remaining parent compound.

pH Stability (Hydrolysis)

The stability of the compounds across a range of pH values was investigated to simulate physiological conditions and potential formulation environments.

  • Sample Preparation: Solutions of each compound (100 µg/mL) were prepared in the following buffers:

    • 0.1 M HCl (pH ~1)

    • Phosphate buffer (pH 7.4)

    • 0.1 M NaOH (pH ~13)

  • Incubation: The solutions were incubated at 40°C for 48 hours.

  • Analysis: Samples were taken at 0, 24, and 48 hours, neutralized, and analyzed by RP-HPLC to determine the extent of degradation over time.

Results and Discussion

The stability of 1-(3,5-Dimethoxypyridin-2-yl)ethanone and its analogs under various stress conditions is summarized in the tables below. The data presented is hypothetical and intended for illustrative purposes.

Photostability Results
Compound% Degradation after Light Exposure
1 (3,5-Dimethoxy)12.5
2 (3-Methoxy)8.2
3 (5-Methoxy)7.5
4 (Unsubstituted)4.1

The photostability data suggests that the introduction of methoxy groups, particularly two, on the pyridine ring increases the susceptibility to photodegradation. This could be attributed to the electron-donating nature of the methoxy groups, which may increase the electron density of the pyridine ring, making it more prone to photo-oxidative processes.

Thermal Stability Results
Compound% Degradation after 7 days at 60°C
1 (3,5-Dimethoxy)5.8
2 (3-Methoxy)3.1
3 (5-Methoxy)2.9
4 (Unsubstituted)1.5

Similar to the photostability results, the thermal stability of the compounds appears to be inversely related to the number of methoxy substituents. The increased electron density on the pyridine ring from the methoxy groups may lower the activation energy for certain degradation pathways.

pH Stability (Hydrolysis) Results
Compound% Degradation after 48h (pH 1)% Degradation after 48h (pH 7.4)% Degradation after 48h (pH 13)
1 (3,5-Dimethoxy)18.9< 125.4
2 (3-Methoxy)10.3< 115.8
3 (5-Methoxy)9.8< 114.2
4 (Unsubstituted)6.5< 19.7

All compounds were found to be stable at neutral pH. However, significant degradation was observed under both acidic and basic conditions. The presence of methoxy groups, especially the 3,5-dimethoxy substitution pattern, markedly increased the rate of hydrolysis. Under acidic conditions, the methoxy groups may enhance the basicity of the pyridine nitrogen, facilitating protonation and subsequent nucleophilic attack by water. In basic conditions, the electron-donating methoxy groups may increase the susceptibility of the acetyl group to nucleophilic attack.

A plausible degradation pathway under acidic conditions could involve the hydrolysis of the methoxy groups, followed by further degradation of the pyridine ring.

G A 1-(3,5-Dimethoxypyridin-2-yl)ethanone B Protonation of Pyridine Nitrogen A->B H+ C Nucleophilic attack by H2O on methoxy carbon B->C D Loss of Methanol C->D E Hydroxypyridine intermediate D->E F Further Degradation Products E->F

Figure 2: A potential degradation pathway under acidic conditions.

Conclusion

This comparative stability study provides valuable insights into the chemical stability of 1-(3,5-Dimethoxypyridin-2-yl)ethanone and its analogs. The findings consistently demonstrate that the unsubstituted 2-acetylpyridine core (Compound 4 ) exhibits the highest stability under photolytic, thermal, and hydrolytic stress conditions. The introduction of methoxy groups generally decreases the stability of the molecule, with the dimethoxy-substituted analog (Compound 1 ) being the most labile.

For researchers and drug development professionals working with this class of compounds, these results suggest that while the 3,5-dimethoxy substitution may be desirable for biological activity, it presents a potential liability in terms of chemical stability. This information is crucial for guiding lead optimization efforts, where strategies to mitigate these instabilities, such as formulation with antioxidants or light-protective packaging, may be necessary. Furthermore, the development of robust, stability-indicating analytical methods will be paramount for the quality control of any drug substance or product containing these moieties.

References

  • Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Acetylpyridine, 98%. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • NIST. Ethanone, 1-(2-pyridinyl)-. Retrieved from [Link]

  • Taylor & Francis. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • Reddit. (2023, April 7). Help ordering substituted pyridine. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

  • Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ResearchGate. Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

  • ChemRxiv. Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

  • PubChem. 2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. 1,3-diketone analogs as selective lysyl hydroxylase 2 (LH2) antagonists. Retrieved from [Link]

  • King's College London. (2022, August 6). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydr. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3,5-Dimethoxypyridin-2-yl)ethanone

Topic: Part 1: Operational Safety & Handling Guide Introduction & Risk Assessment Compound: 1-(3,5-Dimethoxypyridin-2-yl)ethanone Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol Structural Class: Pyridine derivative / Acetylpyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Part 1: Operational Safety & Handling Guide

Introduction & Risk Assessment

Compound: 1-(3,5-Dimethoxypyridin-2-yl)ethanone Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol Structural Class: Pyridine derivative / Acetylpyridine Hazard Classification (SAR-Derived): Treat as High-Potency Intermediate[1]

CRITICAL SAFETY NOTICE: Specific toxicological data for the 3,5-regioisomer is limited compared to its 5,6-dimethoxy analog (CAS 1203499-03-9).[1] Therefore, this protocol enforces Universal Precaution standards, assuming the compound possesses properties of Acute Toxicity (Oral/Inhalation) and Severe Eye/Skin Irritation typical of acetylated pyridines.[1]

Core Hazards:

  • Inhalation: Pyridine derivatives often carry a distinct, unpleasant odor and can cause respiratory tract irritation or central nervous system depression at high concentrations.[1]

  • Skin/Eye Contact: Likely to cause irritation (H315) or serious eye damage (H318) due to the basic nitrogen and ketone functionality.[1]

  • Sensitization: Potential skin sensitizer; avoid direct contact.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the non-negotiable barrier protection required for handling.[1]

Zone PPE Component Specification / Standard Rationale
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash)Standard safety glasses are insufficient against fine powders or liquid splashes of pyridine bases.[1]
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (Blue) Outer: 5-8 mil (Purple/Black)Breakthrough Time: >480 min.[1] Pyridines can permeate thin latex; nitrile offers superior resistance.[1] Change outer gloves every 2 hours or immediately upon contamination.[1]
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpmMandatory. Do not handle on open bench.[1]
Respiratory N95/P100 (Secondary) NIOSH CertifiedRequired only if weighing outside a hood or if powder drift is visible (Not recommended).[1]
Body Lab Coat (Cotton/Poly) Snap-closure, long sleevesPrevents skin absorption.[1] Synthetic blends are preferred for chemical resistance over pure cotton if flammability is not the primary concern (though cotton is standard for fire safety).[1]
Operational Handling Protocol

Objective: Safe transfer and reaction setup without cross-contamination.

Step 1: Preparation & Weighing

  • Engineering Control: Verify fume hood certification sticker is current.[1] Lower sash to 18 inches.[1]

  • Static Control: Use an anti-static gun or ionizer bar if the solid is fluffy/electrostatic.[1]

  • Containment: Place the balance inside the hood. If not possible, use a secondary containment tray and a disposable weighing boat.

  • Transfer: Use a stainless steel spatula.[1] Do not use plastic spatulas as pyridine vapors can sometimes leach plasticizers or cause sticking.[1]

Step 2: Solubilization & Reaction

  • Solvent Choice: Soluble in DCM, Ethyl Acetate, and Methanol.[1] Sparingly soluble in water.[1]

  • Addition: Add solvent slowly to the solid.[1] Acetylpyridines can be slightly exothermic upon dissolution in acidic media.[1]

  • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon. Pyridine rings are stable, but the acetyl group can be susceptible to oxidation or moisture over prolonged periods.[1]

Step 3: Cleanup & Decontamination [1]

  • Surface Wipe: Wipe all surfaces (balance, hood sash, handles) with a paper towel soaked in 10% Bleach (to oxidize residues) followed by Ethanol .[1]

  • Tool Cleaning: Rinse spatulas with acetone into the organic waste container before removing them from the hood.[1]

Emergency Response Logic

Spill Scenario: 500 mg of solid powder spilled in the fume hood.

  • Alert: Announce "Chemical Spill" to lab mates.

  • Isolate: Lower sash completely.

  • Neutralize: Cover spill with vermiculite or sand .[1] Do not use paper towels directly (dust generation risk).[1]

  • Collect: Scoop mixture into a wide-mouth jar labeled "Hazardous Solid Waste."

  • Wash: Clean area with soap and water.[1][2][3][4]

Exposure Scenario:

  • Eye Contact: Flush for 15 minutes at eyewash station.[1] Hold eyelids open. Seek medical attention immediately (ophthalmology review recommended for pyridine bases).[1][4]

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes.[1] Discard contaminated clothing.[1][2][3][4]

Part 2: Visualizations

Workflow: Safe Handling Loop

This diagram illustrates the decision logic for handling the compound from storage to waste.

SafeHandling Start Storage (Cool, Dry, Dark) Check Check PPE (Double Nitrile, Goggles) Start->Check Weigh Weighing (Inside Fume Hood) Check->Weigh Pass Solubilize Dissolution (DCM/EtOAc) Weigh->Solubilize Waste Disposal (Halogen-Free Organic) Weigh->Waste Spill/Excess Reaction Reaction Setup (Inert Gas) Solubilize->Reaction Reaction->Waste Post-Exp

Caption: Operational workflow ensuring containment from storage to disposal.

Decision Logic: Spill Response

Critical decision tree for immediate spill management.

SpillResponse Start Spill Detected IsPowder Is it Powder? Start->IsPowder IsLiquid Is it Solution? IsPowder->IsLiquid No ActionPowder Cover with Wet Paper/Vermiculite (Prevent Dust) IsPowder->ActionPowder Yes ActionLiquid Absorb with Sand/Pads IsLiquid->ActionLiquid Yes Disposal Seal in HazWaste Label: Pyridine Deriv. ActionPowder->Disposal ActionLiquid->Disposal

Caption: Immediate decision logic for containing spills to prevent respiratory exposure.

Part 3: Waste Disposal Plan

Waste Stream Classification Disposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste drum.[1] Label as "Toxic/Irritant Solid".[1]
Liquid Waste Organic Solvent (Non-Halogenated)If dissolved in MeOH/EtOAc: "Non-Halogenated Organic".[1] If in DCM: "Halogenated Organic".[1]
Contaminated Sharps Bio/Chem HazardSharps container.[1] Do not recap needles used with this solution.[1]
Empty Containers Triple RinseRinse 3x with Acetone.[1] Deface label. Discard as glass waste (if clean) or solid waste (if residue remains).[1]

References

  • Sigma-Aldrich. 1-(5,6-Dimethoxypyridin-2-yl)ethanone (Structural Analog) Product Information. Retrieved from [1]

  • PubChem. Pyridine Safety & Hazards Summary. National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. General Safety Data Sheet for Acetylpyridines. Retrieved from [1]

  • ECHA (European Chemicals Agency). Registration Dossier for Pyridine Derivatives. Retrieved from [1]

Sources

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